3beta-Hydroxycinnamolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

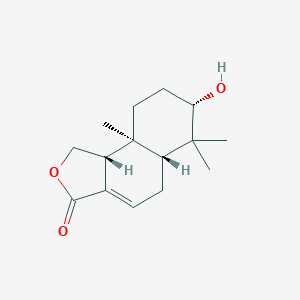

3beta-Hydroxycinnamolide is a naphthofuran.

This compound is a natural product found in Warburgia stuhlmannii, Marasmius oreades, and Polyporus arcularius with data available.

Wissenschaftliche Forschungsanwendungen

3beta-Hydroxycinnamolide has been identified as an inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase, which plays a crucial role in steroid hormone synthesis. This inhibition can have significant implications for both therapeutic and environmental contexts.

1.1. Cancer Treatment

The inhibition of 3β-hydroxysteroid dehydrogenase has been explored as a potential strategy for breast cancer treatment. Studies have shown that compounds targeting this enzyme can reduce the proliferation of breast cancer cells, particularly in postmenopausal women. For instance, the use of specific inhibitors like trilostane and epostane demonstrated a competitive inhibition effect on 3β-hydroxysteroid dehydrogenase type 1, leading to decreased estradiol production from dehydroepiandrosterone in breast tumor models .

Table 1: Impact of 3β-Hydroxysteroid Dehydrogenase Inhibitors on Breast Cancer Cell Proliferation

| Inhibitor | Type | IC50 (nM) | Effect on MCF-7 Cells |

|---|---|---|---|

| Trilostane | Competitive | 50 | Significant reduction |

| Epostane | Competitive | 30 | Significant reduction |

Endocrine Disruption Studies

Research has indicated that this compound and related compounds may act as endocrine disruptors. In aquatic environments, exposure to these inhibitors can lead to reproductive dysfunction in species such as the fathead minnow. Studies revealed that trilostane exposure resulted in reduced spawning frequency and egg production, highlighting the ecological impact of 3β-hydroxysteroid dehydrogenase inhibition .

Table 2: Effects of Trilostane on Fathead Minnow Reproductive Success

| Concentration (μg/L) | Spawning Frequency | Egg Production |

|---|---|---|

| 0 | Baseline | Baseline |

| 50 | Reduced | Reduced |

| 1500 | Significantly Reduced | Significantly Reduced |

Anti-Inflammatory Properties

Recent studies have also explored the anti-inflammatory properties of phenolic compounds, including this compound, derived from natural sources such as Chaga mushrooms. These compounds have shown potential in inhibiting inflammatory pathways, suggesting their use in treating inflammatory diseases .

Table 3: Anti-Inflammatory Activity of Chaga Mushroom Extracts

| Compound | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 20 | NF-κB pathway inhibition |

| Other Phenolics | Varies | Various mechanisms |

Nanotechnology Applications

The unique properties of phenolic compounds have led to their incorporation into nanotechnology for biomedical applications. The versatility of these compounds allows for the development of nanocarriers for drug delivery systems, enhancing the efficacy and targeting of therapeutic agents .

Table 4: Applications of Phenolic Nanotechnology

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhanced targeting and release profiles |

| Biosensing | High sensitivity for disease markers |

| Bioimaging | Improved imaging contrast and resolution |

Eigenschaften

Molekularformel |

C15H22O3 |

|---|---|

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

(5aR,7S,9aS,9bR)-7-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O3/c1-14(2)11-5-4-9-10(8-18-13(9)17)15(11,3)7-6-12(14)16/h4,10-12,16H,5-8H2,1-3H3/t10-,11-,12-,15+/m0/s1 |

InChI-Schlüssel |

BXRHNOVSIVSFJG-JUFZMCDQSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC=C3[C@@H]2COC3=O)(C)C)O |

Kanonische SMILES |

CC1(C(CCC2(C1CC=C3C2COC3=O)C)O)C |

Synonyme |

3-hydroxycinnamolide 3beta-hydroxycinnamolide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.